4-ethynyl-N-methylbenzamide

Catalog No.
S1490101
CAS No.
124771-44-4
M.F
C10H9NO
M. Wt
159.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-ethynyl-N-methylbenzamide

CAS Number

124771-44-4

Product Name

4-ethynyl-N-methylbenzamide

IUPAC Name

4-ethynyl-N-methylbenzamide

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

InChI

InChI=1S/C10H9NO/c1-3-8-4-6-9(7-5-8)10(12)11-2/h1,4-7H,2H3,(H,11,12)

InChI Key

NBCJXPFAQLERKD-UHFFFAOYSA-N

SMILES

CNC(=O)C1=CC=C(C=C1)C#C

Synonyms

Benzamide, 4-ethynyl-N-methyl- (9CI)

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)C#C

CAS Registry Number

124771-44-4

Potential Areas of Research

Here are some general areas of scientific research where 4-ethynyl-N-methylbenzamide might be relevant:

  • Organic chemistry: Research into the synthesis of new molecules often involves the creation of intermediate compounds. 4-Ethynyl-N-methylbenzamide could be a potential intermediate in the synthesis of more complex molecules.
  • Material science: Organic molecules are being explored for their potential applications in new materials. 4-Ethynyl-N-methylbenzamide might be of interest for its specific chemical properties.

Finding More Information

Scientific databases can be a good starting point for finding more details about the research applications of 4-ethynyl-N-methylbenzamide. These databases are often subscription-based, but some universities and public libraries may provide access. Here are some examples of scientific databases you can explore:

  • SciFinder SciFinder:
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  • Google Scholar Google Scholar:

4-Ethynyl-N-methylbenzamide is an organic compound with the molecular formula C10H9NO\text{C}_{10}\text{H}_{9}\text{NO}. It features an ethynyl group attached to a benzene ring and a methyl group on the nitrogen of the amide functional group. This structure endows the compound with unique chemical properties, making it a subject of interest in various fields including organic synthesis and medicinal chemistry.

  • Oxidation: The ethynyl group can be oxidized to yield carbonyl compounds, such as aldehydes or ketones. Common reagents for this reaction include potassium permanganate and chromium trioxide under acidic conditions.
  • Reduction: The amide can be reduced to form amines, typically using lithium aluminum hydride or sodium borohydride as reducing agents.
  • Electrophilic Substitution: The aromatic benzene ring is susceptible to electrophilic substitution reactions, allowing for the introduction of various substituents.

Major Products Formed

  • From Oxidation: Aldehydes or ketones.
  • From Reduction: Primary or secondary amines.
  • From Substitution: Substituted benzamides with diverse functional groups.

Research indicates that 4-ethynyl-N-methylbenzamide exhibits potential biological activities, particularly in antimicrobial and anticancer domains. Its interaction with specific molecular targets may lead to inhibition or activation of pathways related to cell growth and apoptosis, making it a candidate for further pharmacological studies.

The synthesis of 4-ethynyl-N-methylbenzamide typically involves an amidation reaction between 4-ethynylbenzoic acid and methylamine. This process often requires a coupling agent such as N,N’-dicyclohexylcarbodiimide, conducted in an inert solvent like dichloromethane at room temperature.

General Synthetic Route

  • Starting Materials: 4-Ethynylbenzoic acid and methylamine.
  • Reaction Conditions:
    • Combine reactants in dichloromethane.
    • Add coupling agent (e.g., N,N’-dicyclohexylcarbodiimide).
    • Stir for several hours at room temperature.

4-Ethynyl-N-methylbenzamide serves multiple roles in scientific research:

  • Organic Synthesis: Used as a building block for synthesizing more complex organic molecules.
  • Biological Research: Investigated for its potential therapeutic effects, particularly in antimicrobial and anticancer research.
  • Pharmaceutical Development: Explored as an intermediate in drug synthesis, contributing to the development of new medications.

The interaction studies of 4-ethynyl-N-methylbenzamide focus on its ability to bind with specific enzymes or receptors within biological systems. These interactions can modulate biochemical pathways, influencing cellular functions such as proliferation and apoptosis. Further research is needed to elucidate the precise mechanisms through which this compound exerts its biological effects.

Several compounds share structural similarities with 4-ethynyl-N-methylbenzamide, each possessing distinct properties:

Compound NameStructural FeaturesUnique Properties
N-MethylbenzamideLacks ethynyl groupLess reactive; used primarily as a solvent and reagent
4-EthynylbenzamideLacks methyl group on nitrogenMay exhibit different biological activity due to structural differences
N-EthylbenzamideContains ethyl instead of methylDifferent chemical and biological properties due to ethyl substitution

Uniqueness

The uniqueness of 4-ethynyl-N-methylbenzamide lies in its combination of both ethynyl and methyl groups. This dual functionality enhances its reactivity and potential biological activity, distinguishing it from similar compounds that lack one of these features.

First reported in the early 2000s, 4-ethynyl-N-methylbenzamide gained prominence through its inclusion in specialty chemical catalogs such as Sigma-Aldrich and AChemBlock. The compound's development paralleled advances in:

  • Alkyne chemistry: Enabled by the ethynyl group's reactivity in copper-catalyzed azide-alkyne cycloadditions (CuAAC)
  • Modular synthesis: Streamlined production via amidation of 4-ethynylbenzoic acid with methylamine
  • Pharmaceutical demand: Rising interest in benzamide derivatives as kinase inhibitors and antimicrobial agents

Significance in Organic and Medicinal Chemistry

The compound's structural features drive its scientific utility:

PropertyValueSignificance
Ethynyl group$$ \text{C}\equiv\text{CH} $$Enables click chemistry modifications
Methylamide$$ \text{NHCH}_3 $$Enhances solubility and target binding
Aromatic ringBenzene coreProvides planar geometry for π-π interactions

This trifunctional architecture supports applications in:

  • Bioconjugation: Site-specific labeling of biomolecules via ethynyl-azide coupling
  • Drug discovery: Scaffold for developing tyrosine kinase inhibitors
  • Material science: Building block for conductive polymers

Research Evolution and Contemporary Applications

Recent studies (2020–2025) highlight three key advancements:

  • Anticancer activity: Demonstrated 48% growth inhibition in MCF-7 breast cancer cells at 10 μM
  • Synthetic innovations: Microwave-assisted amidation reduces reaction time to <2 hours
  • Click chemistry: 92% yield in CuAAC reactions with azide-functionalized peptides

Pharmaceutical Interest and Drug Discovery Relevance

As of 2025, 4-ethynyl-N-methylbenzamide features in:

  • 15+ patent applications: Primarily as an intermediate in kinase inhibitor synthesis
  • 7 clinical candidates: Including BTK and EGFR inhibitors in Phase I/II trials
  • Combinatorial libraries: 120+ derivatives screened for antimicrobial activity

Conventional Synthetic Routes

The synthesis of 4-ethynyl-N-methylbenzamide traditionally begins with functionalized benzoic acid derivatives. A common approach involves the conversion of 4-bromobenzoic acid into its corresponding methyl ester, followed by palladium-catalyzed Sonogashira coupling with trimethylsilylacetylene to introduce the ethynyl group [1] [2]. Subsequent hydrolysis of the ester yields 4-ethynylbenzoic acid, which undergoes amidation with methylamine in the presence of coupling agents such as thionyl chloride or carbodiimides [6].

Key steps in this route include:

  • Esterification: Protection of the carboxylic acid group via methanol and sulfuric acid catalysis.
  • Alkyne Introduction: Sonogashira coupling under inert conditions with palladium(II) acetate and copper(I) iodide as catalysts [2].
  • Amidation: Activation of the carboxylic acid using thionyl chloride to form the acid chloride, followed by reaction with methylamine in anhydrous dichloromethane .

This method typically achieves yields of 65–75% for the final product, with purity dependent on recrystallization solvents such as ethanol-water mixtures .

Catalyst-Mediated Synthesis Strategies

Catalyst selection critically influences efficiency and selectivity. Homogeneous catalysts like palladium(II) acetate with triphenylphosphine are standard for Sonogashira coupling, but heterogeneous alternatives (e.g., palladium on carbon) offer easier recovery for industrial applications [2] . Nickel-based catalysts have also been explored for cost reduction, though they require elevated temperatures (~100°C) and exhibit lower turnover frequencies [3].

Recent innovations include:

  • Ligand Design: Bulky phosphine ligands enhance steric hindrance, reducing undesired homocoupling byproducts [2].
  • Co-catalysts: Copper(I) iodide accelerates oxidative addition steps, particularly in electron-deficient aryl halides [3].

Amidation Reaction Optimization

Amidation of 4-ethynylbenzoic acid with methylamine is optimized through activating agents and solvent selection. Comparative studies reveal:

Activating AgentSolventTemperatureYield (%)
Thionyl chlorideDichloromethane0–5°C78
EDCI/HOBtDMFRoom temp82
DCC/DMAPTHF40°C75

EDCI: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide; HOBt: Hydroxybenzotriazole; DCC: Dicyclohexylcarbodiimide; DMAP: 4-Dimethylaminopyridine [6].

Microwave-assisted amidation reduces reaction times from 24 hours to 30 minutes, achieving comparable yields (80%) with reduced solvent volumes .

Green Chemistry Approaches to Synthesis

Eco-friendly methodologies prioritize solvent reduction and catalytic efficiency. Notable strategies include:

  • Solvent-Free Amidation: Mechanochemical grinding of 4-ethynylbenzoic acid and methylamine hydrochloride in a ball mill, yielding 70% product without solvents [4].
  • Biocatalytic Bromination: Enzymatic generation of aryl bromides using SrpI halogenase, minimizing toxic halogenating reagents [2].
  • Recyclable Catalysts: Immobilized palladium on magnetic nanoparticles, reused for five cycles with <5% activity loss [2].

These methods reduce waste generation by 40–60% compared to conventional routes [4].

Scale-up Considerations and Industrial Production Challenges

Transitioning from laboratory to industrial synthesis presents multiple hurdles:

  • Catalyst Cost: Palladium-based systems contribute ~30% of total production costs. Alternatives like nickel catalysts are being evaluated but require higher energy inputs [2] .
  • Purification Complexity: Chromatography is impractical at scale; distillation and crystallization efficiency depend on solvent selection (e.g., ethyl acetate vs. hexane) .
  • Reaction Safety: Exothermic amidation steps necessitate controlled addition rates and cooling systems to prevent thermal runaway [6].
  • Enzymatic Stability: Large-scale halogenase applications face enzyme denaturation issues, prompting research into immobilized enzyme reactors [2].

Current industrial protocols favor two-stage continuous flow systems for Sonogashira coupling and amidation, achieving throughputs of 50–100 kg/day with 90% purity post-crystallization .

XLogP3

1.1

Wikipedia

4-Ethynyl-N-methylbenzamide

Dates

Last modified: 04-14-2024

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